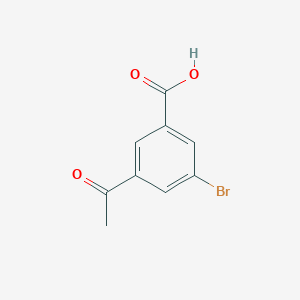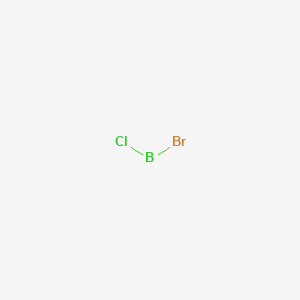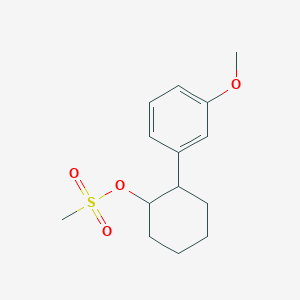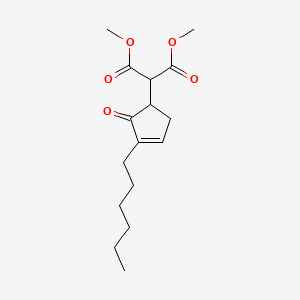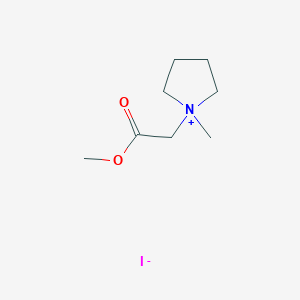
1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester is a chemical compound with the molecular formula C8H16NO2I and a molecular weight of 285.15 g/mol . This compound is known for its unique structure, which includes a pyrrolidinium ring substituted with a carboxymethyl group and a methyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester typically involves the reaction of 1-methylpyrrolidine with iodomethane to form 1-methylpyrrolidinium iodide. This intermediate is then reacted with chloroacetic acid to introduce the carboxymethyl group, followed by esterification with methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Esterification and Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in transesterification reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium halides or alkoxides, typically under mild conditions.
Esterification and Hydrolysis: Acidic or basic conditions can be used to facilitate these reactions, with methanol or water as solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrrolidinium salts.
Esterification and Hydrolysis: Products include the corresponding carboxylic acids or esters.
Aplicaciones Científicas De Investigación
1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyrrolidinium-based ionic liquids.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl and methyl ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The iodide ion may also play a role in modulating the compound’s reactivity and stability .
Comparación Con Compuestos Similares
1-Butyl-1-methylpyrrolidinium iodide: Similar structure but with a butyl group instead of a carboxymethyl group.
1-Methylpyrrolidinium iodide: Lacks the carboxymethyl and methyl ester groups, making it less versatile in chemical reactions.
Uniqueness: 1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester is unique due to its combination of a pyrrolidinium ring, carboxymethyl group, and methyl ester group. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
22041-28-7 |
|---|---|
Fórmula molecular |
C8H16INO2 |
Peso molecular |
285.12 g/mol |
Nombre IUPAC |
methyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate;iodide |
InChI |
InChI=1S/C8H16NO2.HI/c1-9(5-3-4-6-9)7-8(10)11-2;/h3-7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
PBZWHSUXUMZGFA-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCC1)CC(=O)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


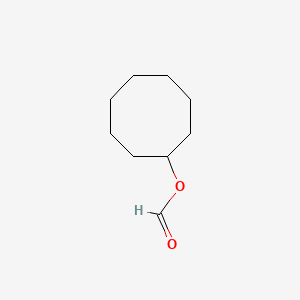

![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
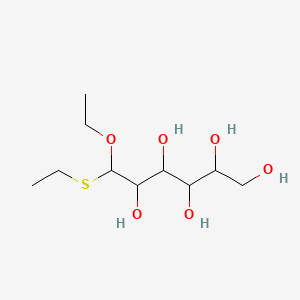
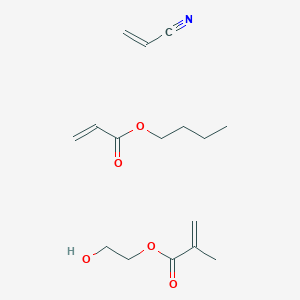
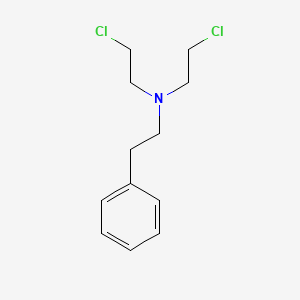
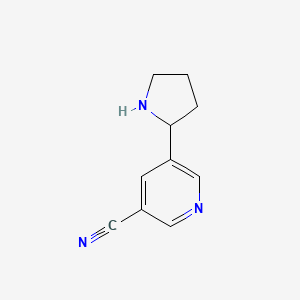
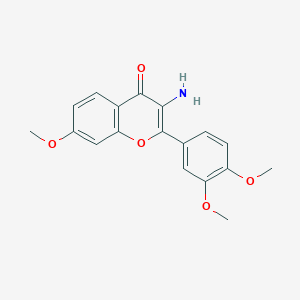

![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756949.png)
